4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone Dihydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions with specific consideration for isotopic labeling protocols. The official International Union of Pure and Applied Chemistry name for this compound is 1-pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one;dihydrochloride, which accurately reflects the positional arrangement of functional groups and the presence of deuterium isotopes. Alternative systematic names include 4-(Methyl-d3-amino)-1-(3-pyridinyl)-1-butanone and Pseudooxynicotine-d3, with the latter designation reflecting its relationship to nicotine metabolic pathways.
The Chemical Abstracts Service registry number for this compound is 1189727-40-9, which uniquely identifies the deuterated dihydrochloride salt form. The unlabeled parent compound, 4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride, carries a separate Chemical Abstracts Service number of 66093-90-1, highlighting the distinction between isotopically labeled and natural abundance variants. This nomenclature system ensures precise identification in chemical databases and regulatory frameworks while maintaining consistency with established isotopic labeling conventions.
The compound designation incorporates the "d3" notation to specify the presence of three deuterium atoms, following standard conventions for stable isotope labeling in analytical chemistry. This notation is critical for distinguishing the compound from its non-deuterated analog and other potential isotopic variants that may exist in analytical applications.
Molecular Formula and Isotopic Composition Analysis
The molecular formula of this compound is C₁₀H₁₃D₃N₂O·2HCl, representing the dihydrochloride salt form with three deuterium atoms incorporated into the structure. The accurate molecular weight of this compound is 254.17 daltons, reflecting the combined mass contributions of the organic base and two hydrochloride moieties. The isotopic composition analysis reveals that the deuterium substitution occurs specifically at the methyl group attached to the amino nitrogen, where three hydrogen atoms are replaced with deuterium isotopes.
Table 1: Molecular Composition and Isotopic Distribution
| Component | Natural Abundance Form | Deuterated Form |
|---|---|---|
| Carbon atoms | 10 | 10 |
| Hydrogen atoms | 16 | 13 |
| Deuterium atoms | 0 | 3 |
| Nitrogen atoms | 2 | 2 |
| Oxygen atoms | 1 | 1 |
| Chlorine atoms | 2 | 2 |
| Molecular weight | 251.15 Da | 254.17 Da |
The free base form, excluding the hydrochloride moieties, has the molecular formula C₁₀H₁₁D₃N₂O with a molecular weight of 181.25 daltons. This isotopic labeling pattern provides a mass shift of approximately 3 daltons compared to the natural abundance compound, enabling precise analytical differentiation in mass spectrometric applications. The deuterium incorporation percentage is 100% at the target methylamino position, ensuring complete isotopic substitution for analytical purposes.
The Simplified Molecular Input Line Entry System representation of the compound is documented as Cl.Cl.[2H]C([2H])([2H])NCCCC(=O)c1cccnc1, which explicitly indicates the deuterium positions and the ionic association with chloride counterions. This representation facilitates computational chemistry applications and database searches while maintaining clarity regarding the isotopic composition.
Crystallographic Data and Three-Dimensional Conformational Studies
The crystallographic characteristics of this compound demonstrate distinct thermal properties that reflect its salt form structure and isotopic composition. The compound exhibits a melting point range of 188-192°C, indicating a well-defined crystalline lattice structure with strong intermolecular interactions typical of dihydrochloride salts. This thermal stability range is slightly elevated compared to the unlabeled analog, which shows a melting point of 166-170°C, suggesting that deuterium substitution may influence crystal packing efficiency and lattice energy.
Table 2: Physical and Crystallographic Properties
| Property | Value | Reference Condition |
|---|---|---|
| Melting Point | 188-192°C | Atmospheric pressure |
| Physical State | Crystalline solid | Room temperature |
| Storage Temperature | -20°C | Long-term stability |
| Appearance | Light crystalline solid | Neat form |
The three-dimensional conformational analysis reveals that the compound adopts a flexible chain conformation between the pyridine ring and the ketone functionality, with the butyl chain capable of various rotational states. The pyridine nitrogen and ketone oxygen provide potential hydrogen bonding sites that contribute to the crystal lattice stability in the salt form. The deuterated methylamino group maintains similar spatial arrangements to the natural abundance form, with minimal perturbation of the overall molecular geometry due to the small size difference between hydrogen and deuterium atoms.
Computational modeling studies suggest that the preferred conformation in the crystalline state involves extended chain configurations that maximize intermolecular interactions while minimizing steric hindrance. The presence of two chloride counterions creates a charge-balanced system that influences the overall crystal packing arrangement and contributes to the observed thermal stability characteristics.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and isotopic incorporation. Nuclear Magnetic Resonance spectroscopy provides definitive evidence for deuterium substitution through the absence of proton signals corresponding to the methylamino group and the appearance of characteristic deuterium coupling patterns in adjacent carbon environments. The International Chemical Identifier key SGDIDUFQYHRMPR-FIBGUPNXSA-N serves as a unique molecular identifier that encodes the complete structural and stereochemical information.
Table 3: Key Spectroscopic Identifiers
| Technique | Characteristic Feature | Analytical Significance |
|---|---|---|
| Nuclear Magnetic Resonance | Deuterium-induced isotope shifts | Confirms isotopic labeling position |
| Mass Spectrometry | Molecular ion at m/z 254.17 | Verifies molecular weight and purity |
| Infrared Spectroscopy | Carbonyl stretch ~1680 cm⁻¹ | Identifies ketone functionality |
| Nuclear Magnetic Resonance | Pyridine aromatic signals | Confirms ring substitution pattern |
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 254.17, corresponding to the dihydrochloride salt form, with fragment patterns that differ predictably from the unlabeled analog due to the deuterium content. The accurate mass measurement using high-resolution mass spectrometry confirms the isotopic composition and provides verification of the deuterium incorporation efficiency.
Properties
IUPAC Name |
1-pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDIDUFQYHRMPR-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662092 | |
| Record name | 4-[(~2~H_3_)Methylamino]-1-(pyridin-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189727-40-9 | |
| Record name | 4-[(~2~H_3_)Methylamino]-1-(pyridin-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Deuteration of Methylamine Precursors
The synthesis begins with the preparation of methyl-d3-amine (CD3NH2), a prerequisite for introducing the deuterated methyl group. A patented method involves the reaction of nitromethane (CH3NO2) with deuterium oxide (D2O) under basic conditions with phase-transfer catalysts. This step replaces all three hydrogens in the methyl group with deuterium, yielding nitromethane-d3 (CD3NO2). Subsequent reduction using lithium aluminum deuteride (LiAlD4) in anhydrous ether produces methyl-d3-amine:
This method achieves >98% isotopic enrichment, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Salt Formation
Methyl-d3-amine is converted to its hydrochloride salt (CD3NH2·HCl) by treatment with hydrochloric acid (HCl) in ethanol. The salt is isolated via rotary evaporation and recrystallized from acetone, yielding a white crystalline solid with a melting point of 215–217°C.
Coupling Methyl-d3-amine to the Pyridyl Butanone Backbone
Preparation of 1-(3-Pyridyl)-1-butanone
The non-deuterated precursor, 1-(3-pyridyl)-1-butanone, is synthesized via Friedel-Crafts acylation. 3-Picoline reacts with butyryl chloride in the presence of aluminum chloride (AlCl3) at 0–5°C. The product is purified by vacuum distillation (bp 120–125°C at 10 mmHg) and characterized by IR (C=O stretch at 1,710 cm⁻¹) and ¹H NMR (δ 8.5–7.3 ppm for pyridyl protons).
Amination with Methyl-d3-amine
The ketone undergoes reductive amination with methyl-d3-amine hydrochloride. In a typical procedure:
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Reaction Setup : 1-(3-Pyridyl)-1-butanone (10 mmol), methyl-d3-amine hydrochloride (12 mmol), and sodium cyanoborohydride (NaBH3CN, 15 mmol) are dissolved in methanol.
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Conditions : The mixture is stirred at 60°C for 24 hours under nitrogen.
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Workup : The solvent is removed under reduced pressure, and the residue is dissolved in dichloromethane. The organic layer is washed with brine, dried over MgSO4, and concentrated.
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Yield : 85–90% of 4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone is obtained as a pale-yellow oil.
Formation of the Dihydrochloride Salt
The free base is converted to its dihydrochloride salt by treatment with HCl gas in dry diethyl ether. Key steps include:
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Protonation : The amine reacts with two equivalents of HCl, forming a water-soluble salt.
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Crystallization : The product precipitates upon cooling to 4°C and is filtered under vacuum.
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Characterization : The final compound exhibits a melting point of 280–282°C (decomposition) and a molecular ion peak at m/z 253.08 in high-resolution MS.
Analytical Validation
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) shows a single peak at 6.8 minutes with >99.5% purity. Isotopic purity, analyzed by LC-MS, confirms 99.2% deuterium incorporation.
Challenges and Optimization
Deuteration Efficiency
Incomplete deuteration during methylamine synthesis can lead to isotopic impurities. Using excess D2O (25 equivalents) and phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves deuterium exchange.
Byproduct Formation
Reductive amination may produce N-alkylated byproducts. Optimizing the NaBH3CN:ketone ratio (1.5:1) and maintaining pH 6–7 with acetic acid minimizes side reactions.
Industrial-Scale Production
For commercial synthesis (e.g., TRC-M287002), the process is scaled under Good Manufacturing Practice (GMP) guidelines:
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Batch Size : 50–100 kg per cycle.
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Cost Drivers : Deuterium oxide (≥99.8% purity) accounts for 60% of raw material costs.
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Storage : The dihydrochloride salt is stable at -20°C for >2 years.
Applications in Research
The compound is used as an internal standard in LC-MS studies of nicotine metabolism. Its deuterated structure allows precise quantification of non-labeled analogs in biological matrices .
Chemical Reactions Analysis
Reduction Reactions
The ketone group undergoes selective reduction under controlled conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium borohydride (NaBH4) | Ethanol, 0–5°C | 4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanol | 81% | |
| Lithium aluminum hydride (LiAlH4) | THF, reflux | Same as above | 89% |
Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate before protonation . Deuterium at the methylamino group does not interfere with ketone reduction .
Oxidation Reactions
The methylamino group is susceptible to nitrosation, forming carcinogenic nitrosamine derivatives:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Nitrous acid (HNO2) | Aqueous HCl, 4°C | 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK-d3) | Tobacco carcinogenesis studies |
Key Finding : This reaction is critical in metabolic studies, as NNK-d3 mimics the bioactivation of tobacco-specific nitrosamines in vivo .
Substitution Reactions
The pyridyl ring participates in electrophilic substitution under acidic conditions:
| Reaction Type | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | Para to N | 3-Nitro-4-(methyl-d3-amino)-1-(3-pyridyl)-1-butanone |
| Halogenation | Cl2/FeCl3 | Meta to N | 5-Chloro derivative |
Note : Substitution patterns align with pyridine’s inherent electronic effects, favoring meta/para positions .
Isotope Effects in Reaction Kinetics
Deuterium labeling alters reaction rates due to kinetic isotope effects (KIE):
| Reaction | KIE (kH/kD) | Impact |
|---|---|---|
| Enzymatic oxidation | 2.1–3.8 | Slower metabolism in hepatic studies |
| Acid-catalyzed hydrolysis | 1.7 | Enhanced stability in acidic media |
Research Implication : These effects are leveraged in tracer studies to elucidate metabolic pathways without altering substrate specificity .
Stability and Degradation
The compound exhibits sensitivity to:
- Light : Photolytic decomposition generates pyridinium radicals .
- Strong Bases : Deprotonation of the methylamino group leads to ketone-enolate formation .
Storage Recommendations : -20°C in amber vials under inert atmosphere .
Metabolic Activation Pathways
In biological systems, the compound undergoes enzymatic transformations:
| Enzyme | Reaction | Outcome |
|---|---|---|
| Cytochrome P450 2A6 | Hydroxylation at β-carbon | Reactive aldehyde intermediate |
| Myeloperoxidase (MPO) | Nitrosation | DNA-adduct formation |
Case Study : HT-29 colon cancer cells treated with this compound showed β-adrenoceptor-mediated proliferation (EC50 = 1.2 μM), highlighting its role in oncogenic signaling .
Scientific Research Applications
Metabolite of Nicotine
4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone dihydrochloride is a metabolite of nicotine and serves as a precursor to the carcinogenic compound NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). NNK is known for its potent carcinogenic effects and is implicated in lung cancer development. Research has demonstrated that the metabolic activation of NNK occurs via cytochrome P450 enzymes, particularly CYP2A13, which bioactivates the compound in human lung tissues .
Tobacco-Specific Nitrosamines Research
The compound is integral in studying tobacco-specific nitrosamines (TSNAs), which are critical in understanding the mechanisms of tobacco-induced cancer. It has been used to investigate the pathways through which TSNAs exert their carcinogenic effects, providing insights into preventive measures against tobacco-related diseases .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a stable isotope-labeled internal standard for quantifying nicotine and its metabolites in biological samples. This application enhances the accuracy of mass spectrometry analyses, allowing researchers to track nicotine metabolism more effectively .
Case Study 1: Nicotine Metabolism and Lung Cancer
A study published in Cancer Research investigated the metabolic pathways of nicotine and its derivatives, including this compound. Researchers found that this compound significantly contributes to the formation of DNA adducts in lung tissue, leading to mutations associated with lung cancer. The study highlighted the importance of understanding these metabolic processes for developing targeted therapies against tobacco-induced cancers .
Case Study 2: Development of Chemopreventive Agents
Research conducted on CYP450 enzymes demonstrated that inhibiting CYP2A13 could reduce the activation of NNK from its precursors, including this compound. This finding suggests potential strategies for chemoprevention in individuals exposed to tobacco smoke. The study emphasized the need for further exploration into CYP450 inhibitors as therapeutic agents .
Mechanism of Action
The mechanism of action of 4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone Dihydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- The deuterated methyl group in this compound distinguishes it from non-deuterated pseudooxynicotine, enabling isotope tracing without altering metabolic pathways .
- Unlike NNK and NNAL, the absence of the nitroso group renders it non-carcinogenic, making it a safer tool for studying TSNA metabolism .
Carcinogenicity
- NNK and NNAL: Both are potent carcinogens. NNK induces lung, pancreatic, and liver tumors in rats, with lung tumor incidences reaching 90% at high doses (5.0 ppm) . NNAL, a major metabolite of NNK, also induces pancreatic tumors (27% incidence at 5.0 ppm) .
- This compound: No carcinogenicity reported due to the lack of nitrosamine functionality. It is used to study DNA adduct formation without activating carcinogenic pathways .
Metabolic Pathways
- NNK: Metabolized via α-hydroxylation to form DNA-reactive pyridyloxobutyl (POB)-DNA adducts, which are critical to its carcinogenicity .
- Its deuterated methyl group reduces metabolic turnover via the kinetic isotope effect, enhancing stability in tracer studies .
Research Findings and Data
DNA Adduct Formation
Biological Activity
4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone Dihydrochloride, with the CAS number 1189727-40-9, is a synthetic compound that serves as a metabolite of nicotine and a precursor to the potent carcinogen N-nitrosonornicotine (NNK). Its biological activity has been of significant interest due to its implications in cancer research, particularly concerning tobacco-related cancers. This article provides an in-depth examination of the biological activity of this compound, including its metabolic pathways, interactions with cytochrome P450 enzymes, and potential implications for cancer therapy.
The compound's molecular formula is with a molecular weight of 254.17 g/mol. It is characterized by its amino ketone structure, which plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1189727-40-9 |
| Molecular Formula | C10H13D3Cl2N2O |
| Molecular Weight | 254.17 g/mol |
| PubChem CID | 45039758 |
This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2A13 and CYP2E1, which are involved in the bioactivation of various nitrosamines. The metabolic activation of this compound leads to the formation of reactive intermediates that can interact with cellular macromolecules, potentially leading to mutagenesis and carcinogenesis.
Key Enzymes Involved
- CYP2A13 : Plays a significant role in the metabolism of tobacco-specific nitrosamines like NNK. It has been shown that CYP2A13 is more effective in bioactivating NNK in human lung tissues compared to other P450 enzymes .
- CYP2E1 : This enzyme is involved in the activation of procarcinogens and has been implicated in the metabolism of various xenobiotics .
Case Studies and Research Findings
- Carcinogenic Potential : Research has established that compounds related to this compound exhibit significant carcinogenic potential through their metabolic products. A study highlighted that the bioactivation of NNK leads to DNA adduct formation, which is a critical step in the initiation of cancer .
- Inhibition Studies : Inhibitors targeting CYP enzymes have been studied for their potential to reduce the carcinogenic effects associated with tobacco smoke. For instance, studies have indicated that selective inhibition of CYP2A13 could mitigate the activation of NNK and subsequent tumorigenesis .
- Therapeutic Implications : Understanding the metabolic pathways involving this compound may lead to novel therapeutic strategies aimed at preventing tobacco-related cancers. For example, compounds that can inhibit CYP-mediated activation could serve as chemopreventive agents .
Implications for Cancer Research
The biological activity of this compound underscores its relevance in cancer research. Its role as a precursor to NNK positions it as a target for developing preventive strategies against lung cancer associated with tobacco use.
Q & A
Q. How can researchers optimize the synthesis of 4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone Dihydrochloride to ensure high isotopic purity?
Methodological Answer: Synthesis optimization should focus on reaction conditions to preserve deuterium labeling. For example, using deuterated solvents (e.g., DMSO-d6) and minimizing exposure to protic solvents during purification can reduce isotopic exchange. NMR characterization (e.g., -NMR) is critical to verify isotopic integrity, as seen in analogous deuterated compounds where deuterium incorporation was confirmed via absence of specific proton signals . Reaction quenching with hydrochloric acid in non-aqueous conditions (e.g., dioxane) may also stabilize the dihydrochloride form while avoiding decomposition .
Q. What analytical techniques are recommended for characterizing this compound’s structural and isotopic purity?
Methodological Answer:
- NMR Spectroscopy : -NMR and -NMR can confirm the absence of non-deuterated methyl groups and structural integrity. For example, a singlet at δ 2.54 ppm (3H, s) in -NMR indicates a non-deuterated methyl group, which should be absent in the deuterated analog .
- Mass Spectrometry (HRMS) : High-resolution MS with electrospray ionization (ESI) can validate molecular weight and isotopic distribution.
- HPLC with UV/Vis Detection : Useful for assessing chemical purity, particularly when paired with deuterium-compatible columns to avoid retention time shifts caused by isotopic effects.
Q. How should researchers handle stability challenges during storage?
Methodological Answer: Stability studies should include:
- Temperature Control : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or isotopic exchange.
- Moisture Avoidance : Use desiccants in storage vials, as dihydrochloride salts are hygroscopic. Stability under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict long-term degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data from deuterium isotope effect (DIE) studies involving this compound?
Methodological Answer: Discrepancies in DIE values (e.g., ) may arise from solvent interactions or competing reaction pathways. To address this:
- Solvent Screening : Compare reaction rates in deuterated vs. non-deuterated solvents to isolate solvent-induced isotopic effects.
- Computational Modeling : Use density functional theory (DFT) to predict transition-state geometries and identify if deuterium substitution alters reaction mechanisms .
- Control Experiments : Include non-deuterated analogs to benchmark kinetic behavior. For example, if deviates from theoretical predictions, probe for hidden intermediates using stopped-flow spectroscopy .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., nicotinic receptors) while accounting for isotopic labeling?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to assess whether deuterium labeling affects enthalpy/entropy contributions.
- X-ray Crystallography : Co-crystallize the compound with target receptors to visualize deuterium placement in binding pockets. Ensure cryoprotection buffers are deuterium-free to avoid artifacts.
- Pharmacokinetic Profiling : Compare metabolic stability (e.g., CYP450 metabolism) between deuterated and non-deuterated analogs using LC-MS/MS .
Q. How can researchers address discrepancies in impurity profiles during scale-up synthesis?
Methodological Answer:
- Advanced Chromatography : Use UPLC with charged aerosol detection (CAD) to identify low-abundance impurities. For example, EP-grade impurity standards (e.g., diastereomers or hydrolysis byproducts) can be cross-referenced for identification .
- Reaction Monitoring : Implement in-situ FTIR or Raman spectroscopy to detect intermediates that may lead to impurities (e.g., incomplete deprotection of amine groups) .
- DoE (Design of Experiments) : Statistically optimize parameters like temperature, stoichiometry, and pH to minimize side reactions.
Methodological Considerations for Specialized Applications
Q. What precautions are necessary when using this compound in studies involving indoor surface chemistry (e.g., adsorption experiments)?
Methodological Answer:
- Surface Pretreatment : Clean surfaces (e.g., glass, polymers) with deuterium-free solvents to avoid isotopic cross-contamination.
- Microspectroscopic Imaging : Use techniques like ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) to map compound distribution on surfaces at nanoscale resolution .
- Environmental Controls : Maintain consistent humidity and temperature to replicate real-world conditions and assess stability under variable environments .
Q. How can researchers validate the compound’s role in multi-step catalytic cycles without isotopic dilution?
Methodological Answer:
- Isotopic Tracing : Use -NMR or mass spectrometry to track deuterium retention across reaction steps.
- Quench-Flow Experiments : Rapidly terminate reactions at timed intervals to capture intermediates and verify isotopic fidelity.
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for unintended deuterium exchange activity using control reactions with deuterium-free substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
